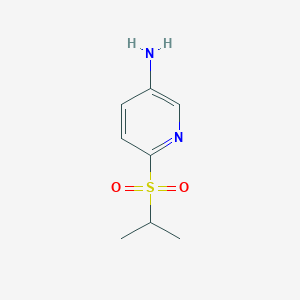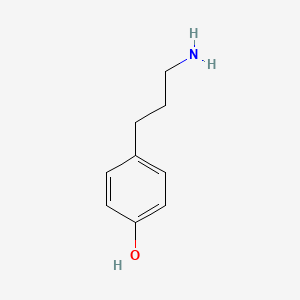
N-Butylgermane
概要
説明
N-Butylgermane is an organogermanium compound with the chemical formula C4H9GeH3 It is a colorless liquid that is used in various chemical reactions and industrial applications
準備方法
N-Butylgermane can be synthesized through several methods. One common synthetic route involves the reaction of germanium tetrachloride with butyllithium. The reaction proceeds as follows: [ \text{GeCl}_4 + 4 \text{LiC}_4\text{H}_9 \rightarrow \text{Ge(C}_4\text{H}_9\text{)}_4 + 4 \text{LiCl} ] This method is similar to the synthesis of tetrabutylsilane .
Another method involves the use of metal-organic chemical vapor deposition (MOCVD). In this process, this compound is used as a precursor for the deposition of germanium nanowires. The reaction conditions typically involve temperatures ranging from 390 to 480°C at atmospheric pressure .
化学反応の分析
N-Butylgermane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reagents and conditions used in these reactions include:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions with halogens or other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of germanium dioxide, while reduction can produce germanium hydrides .
科学的研究の応用
N-Butylgermane has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Chemistry: this compound is used as a reducing agent in various chemical reactions.
Biology: Research on germanium compounds, including this compound, has explored their potential biological activities and therapeutic applications.
Medicine: Germanium compounds have been studied for their potential use in medical treatments, although specific applications of this compound in medicine are still under investigation.
Industry: this compound is used in the production of germanium nanowires and other nanomaterials.
作用機序
The mechanism of action of N-Butylgermane involves its interaction with various molecular targets and pathways. As a reducing agent, it donates electrons to other molecules, facilitating reduction reactions. The specific molecular targets and pathways depend on the context of its use, such as in chemical synthesis or biological systems .
類似化合物との比較
N-Butylgermane can be compared with other similar compounds, such as:
Tetra-n-butylgermane: This compound has a similar structure but contains four butyl groups attached to germanium.
Tri-n-butylgermane: This compound has three butyl groups attached to germanium and is known for its effectiveness as a reducing agent.
Di-n-butylgermane: This compound contains two butyl groups attached to germanium and is used in various chemical reactions.
This compound is unique in its specific reactivity and applications, particularly in the synthesis of germanium nanowires and its use as a reducing agent.
特性
InChI |
InChI=1S/C4H9Ge/c1-2-3-4-5/h2-4H2,1H3 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUCLTMBZNXIUKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Ge] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Ge | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4'-Isopropyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B3145376.png)









![3-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B3145451.png)


